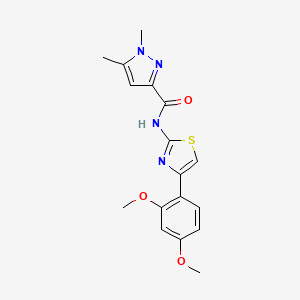

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a thiazole ring substituted with a 2,4-dimethoxyphenyl group. The molecule integrates two pharmacologically significant motifs: the pyrazole ring, known for its role in modulating enzyme inhibition (e.g., cyclooxygenase, kinases), and the thiazole moiety, which contributes to antimicrobial and antitumor activities.

Properties

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-10-7-13(20-21(10)2)16(22)19-17-18-14(9-25-17)12-6-5-11(23-3)8-15(12)24-4/h5-9H,1-4H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAODXPYTHSMHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological implications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 358.4 g/mol. Its structural features include:

- Thiazole ring : Contributes to its biological activity.

- Pyrazole ring : Known for diverse pharmacological properties.

- Dimethoxyphenyl substituent : Enhances interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Effective against various bacterial and fungal strains. The compound has shown promising results in inhibiting growth at specific concentrations.

- Anti-inflammatory Properties : Related compounds in the pyrazole class have demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential for similar effects in this compound.

Table 1: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Inhibits TNF-α and IL-6 | |

| Anticancer | Potential growth inhibition in cancer cell lines |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated pyrazole derivatives for their anticancer properties. The compound exhibited significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The IC50 values indicated effective inhibition of cell proliferation (e.g., IC50 = 49.85 μM for certain analogues) .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound might inhibit specific signaling pathways associated with inflammation and cancer progression. For instance, it may interfere with pathways involving NF-kB activation or MAPK signaling .

- Comparative Studies : Similar compounds have been assessed for their biological activities, providing a comparative framework. For example, derivatives like 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole showed notable anti-proliferative effects on cancer cell lines .

Table 2: Comparative Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2,5-dimethoxyphenyl)thiazole | Simple thiazole derivative | Antimicrobial |

| 1,5-dimethyl-1H-pyrazole-3-carboxamide | Pyrazole derivative | Anti-inflammatory |

| N-(3-carbamoylphenyl)-1H-pyrazole | Related pyrazole derivative | Antiparasitic activity |

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for further exploration in the development of new antimicrobial agents. The presence of the two methoxy groups and the carboxamide moiety enhances its potential for targeted interactions with biological molecules.

Anticancer Potential

The compound's structural characteristics position it as a promising candidate for anticancer research. Thiazole and pyrazole derivatives have been linked to various anticancer activities due to their ability to inhibit cell proliferation in different cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against breast cancer cell lines (MCF-7) and prostate cancer cells (PC3) in vitro .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 6.14 | |

| Compound B | PC3 | 5.71 | |

| Compound C | HepG2 | 8.00 |

Anti-Diabetic Properties

In addition to its antimicrobial and anticancer activities, N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been investigated for its anti-diabetic effects. A related compound demonstrated significant anti-diabetic activity in an acute diabetic rat model at a dosage of 50 mg/kg . The mechanism may involve modulation of glucose metabolism or enhancement of insulin sensitivity.

Neurological Applications

The compound's derivatives have been studied for their anticonvulsant properties. Thiazole-linked compounds have shown promising results in seizure models, indicating potential applications in treating epilepsy or seizure disorders . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole or pyrazole rings can enhance efficacy.

Structural Modifications and Future Directions

The presence of methoxy substituents on the phenyl ring allows for further functionalization, which can lead to derivatives with enhanced biological activities. Research is ongoing to explore various substitutions and their effects on pharmacological properties.

Table 2: Structure-Activity Relationship Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Spectroscopic and Analytical Data

- NMR : The target compound’s ¹H-NMR would show distinct methoxy signals (~δ 3.8–4.0 ppm) absent in halogenated analogs like 3a (δ 2.66 ppm for CH₃). Aromatic protons in the dimethoxyphenyl group would resonate downfield (~δ 6.8–7.5 ppm), comparable to aryl signals in 3d (δ 7.21–7.51 ppm) .

- Mass Spectrometry : The molecular ion [M+H]⁺ for the target is predicted near m/z 409, aligning with analogs (e.g., 3a : m/z 403.1; 3d : m/z 421.0) .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions, including heterocyclic ring formation (thiazole and pyrazole) and carboxamide coupling. Key steps may involve:

- Solvent and catalyst selection : N,N-Dimethylformamide (DMF) with potassium carbonate (K₂CO₃) is commonly used for nucleophilic substitution or condensation reactions in similar pyrazole-thiazole systems .

- Microwave-assisted synthesis : This method reduces reaction time and improves yield for pyrazole derivatives by enhancing thermal efficiency .

- Design of Experiments (DoE) : Statistical optimization (e.g., factorial designs) can identify critical parameters (temperature, stoichiometry) to maximize yield and purity .

Q. How is the molecular structure of this compound experimentally validated?

Structural confirmation relies on:

- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. Metrics like R-factor (<0.1) ensure data reliability .

- Spectroscopic techniques : NMR (¹H/¹³C) confirms proton environments and carbon frameworks, while HRMS validates molecular mass .

Q. What analytical techniques are essential for assessing purity and identity?

- Chromatography : HPLC or GC-MS quantifies purity and detects impurities.

- Spectroscopy : FT-IR identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- Elemental analysis : Confirms stoichiometric composition .

Advanced Research Questions

Q. How can computational methods enhance synthesis design and mechanistic understanding?

- Reaction path searching : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, guiding experimental condition selection .

- Machine learning : Training models on existing pyrazole-thiazole reaction datasets can prioritize viable synthetic routes .

- Molecular docking : Predicts binding interactions for biological activity studies, aiding in pharmacophore design .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

- Hydrogen bonding analysis : Graph set theory (e.g., Etter’s rules) identifies patterns in crystal packing that may explain deviations in solution-phase NMR data .

- Dynamic NMR studies : Probe temperature-dependent conformational changes affecting spectral splitting .

- Computational validation : Compare DFT-optimized structures with crystallographic data to reconcile bond-length anomalies .

Q. What strategies optimize scalability while maintaining yield in large-scale synthesis?

- Reactor design : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .

- Process control : Real-time monitoring (e.g., PAT tools) adjusts parameters like pH and temperature during scaling .

- Separation technologies : Membrane filtration or chromatography isolates intermediates efficiently .

Q. How do intermolecular interactions influence crystal packing and stability?

- Graph set analysis : Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to map supramolecular architectures .

- Hirshfeld surface analysis : Visualizes close contacts (e.g., C-H···O, π-π stacking) contributing to lattice energy .

- Thermogravimetric analysis (TGA) : Correlates thermal stability with packing density .

Q. What approaches address contradictions between biological assay results and computational predictions?

- Meta-analysis : Aggregate data from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify confounding factors (e.g., solubility) .

- Experimental-computational feedback : Iteratively refine docking models using IC₅₀ values from dose-response curves .

- Proteomic profiling : Identifies off-target interactions that explain unpredicted bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.